Ethyl 3-oxoazetidine-1-carboxylate Ethyl 3-oxoazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 105258-88-6
VCID: VC20742306
InChI: InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3
SMILES: CCOC(=O)N1CC(=O)C1
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

Ethyl 3-oxoazetidine-1-carboxylate

CAS No.: 105258-88-6

Cat. No.: VC20742306

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxoazetidine-1-carboxylate - 105258-88-6

CAS No. 105258-88-6
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name ethyl 3-oxoazetidine-1-carboxylate
Standard InChI InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3
Standard InChI Key VKIUSHWWSLISPF-UHFFFAOYSA-N
SMILES CCOC(=O)N1CC(=O)C1
Canonical SMILES CCOC(=O)N1CC(=O)C1

Fundamental Properties

Chemical Identity and Structure

Ethyl 3-oxoazetidine-1-carboxylate (CAS: 105258-88-6) is characterized by a four-membered azetidine ring structure containing a nitrogen atom at position 1, a carbonyl (keto) group at position 3, and an ethyl carboxylate group attached to the nitrogen. The molecular formula of this compound is C6H9NO3, representing its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The strained four-membered ring contributes significantly to the compound's reactivity, making it particularly valuable as a synthetic intermediate.

Physical Properties

The physical state of Ethyl 3-oxoazetidine-1-carboxylate at room temperature is typically a white to off-white solid. As with many heterocyclic compounds containing ester groups, it may be soluble in common organic solvents such as dichloromethane, chloroform, acetonitrile, and dimethylformamide. Its solubility in water is expected to be limited due to the presence of hydrophobic moieties, although the carbonyl and ester functional groups can participate in hydrogen bonding.

Spectroscopic Characteristics

Spectroscopic analysis of Ethyl 3-oxoazetidine-1-carboxylate would reveal distinctive features in nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The 1H NMR spectrum would display signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons adjacent to the oxygen) and the azetidine ring protons. The carbonyl groups would show characteristic strong absorption bands in the IR spectrum at approximately 1700-1750 cm-1.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of Ethyl 3-oxoazetidine-1-carboxylate typically involves the formation of the strained four-membered ring structure through cyclization reactions. Various approaches have been developed to construct this compound efficiently, often starting from appropriately functionalized precursors that can undergo intramolecular cyclization under specific reaction conditions. The challenges in synthesizing azetidine derivatives generally stem from the ring strain inherent to four-membered heterocycles.

Cyclization Methods

Cyclization reactions represent one of the most common strategies for synthesizing Ethyl 3-oxoazetidine-1-carboxylate. These methods often involve the use of suitable precursors under controlled conditions to facilitate ring closure. The cyclization process typically requires careful temperature control and inert atmosphere conditions to prevent unwanted side reactions and decomposition of reaction intermediates.

Comparative Synthesis Approaches

Table 1: Comparative Analysis of Synthesis Methods for Ethyl 3-oxoazetidine-1-carboxylate

MethodStarting MaterialsKey ConditionsAdvantagesLimitations
Direct CyclizationEthyl 3-aminocrotonate derivativesLow temperature, inert atmosphereGood yields, straightforward procedureRequires precise temperature control
Ring ContractionFive-membered ring precursorsSpecialized reagents, controlled conditionsAccess to specifically substituted derivativesMore complex, potentially lower yields
Catalytic MethodsLinear precursors with functional groupsTransition metal catalysts, mild conditionsEnvironmentally friendly, potentially higher selectivityHigher cost due to catalyst requirements

Chemical Reactivity

Reactivity Profile

The reactivity of Ethyl 3-oxoazetidine-1-carboxylate is significantly influenced by its strained ring structure and the presence of multiple functional groups. The compound can participate in various reactions, including nucleophilic additions, reductions, oxidations, and ring-opening processes. The ketone functionality at position 3 serves as an electrophilic center, making it susceptible to nucleophilic attack. The carbamate group can undergo hydrolysis under appropriate conditions, leading to deprotection of the nitrogen atom.

Reduction Reactions

The carbonyl group at position 3 can be reduced using various reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol derivative. The reduction process can be controlled to achieve selective reduction of specific functional groups within the molecule.

Nucleophilic Additions

The ketone moiety at position 3 can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and organometallic reagents. These reactions can lead to the formation of a wide range of functionalized azetidine derivatives with potential applications in medicinal chemistry.

Ring-Opening Reactions

The strained four-membered ring of Ethyl 3-oxoazetidine-1-carboxylate makes it susceptible to ring-opening reactions under specific conditions. Nucleophilic attack at appropriate positions can lead to ring cleavage, resulting in the formation of acyclic products that can serve as intermediates for further transformations.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Ethyl 3-oxoazetidine-1-carboxylate serves as a valuable synthetic intermediate in the preparation of various pharmaceutically relevant compounds. Its unique structure and reactivity profile enable the construction of complex molecular frameworks that form the basis of bioactive compounds. The compound's versatility in undergoing various transformations makes it particularly useful in diversity-oriented synthesis approaches for drug discovery.

Pharmaceutical Derivatives

A notable application of related compounds in the azetidine family can be seen in the synthesis of baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. While baricitinib synthesis specifically utilizes tert-butyl 3-oxoazetidine-1-carboxylate as a starting material rather than the ethyl variant, this demonstrates the importance of this class of compounds in pharmaceutical development . The synthetic route to baricitinib involves several transformations of the azetidine core structure to introduce the necessary functional groups for biological activity.

Structure-Activity Relationships

The azetidine ring structure found in Ethyl 3-oxoazetidine-1-carboxylate contributes to specific conformational properties that can influence the biological activity of derivative compounds. The rigid four-membered ring constrains rotational freedom, potentially leading to improved binding interactions with biological targets such as enzymes or receptors. Additionally, the presence of carbonyl and carbamate functionalities provides opportunities for hydrogen bonding interactions with target biomolecules.

Comparative Analysis with Related Compounds

Structural Analogs

Ethyl 3-oxoazetidine-1-carboxylate belongs to a family of azetidine-based compounds that share similar structural features but differ in specific substituents. One closely related compound is tert-butyl 3-oxoazetidine-1-carboxylate, which contains a tert-butyl carbamate group instead of an ethyl carbamate. Another related compound is 1-tert-butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate, which features an additional ethyl ester group at position 2 of the azetidine ring.

Comparative Properties

Table 2: Comparative Analysis of Ethyl 3-oxoazetidine-1-carboxylate and Related Compounds

CompoundMolecular FormulaStructural FeaturesKey DifferencesApplications
Ethyl 3-oxoazetidine-1-carboxylateC6H9NO3Azetidine ring with keto group and ethyl carbamateBase structureSynthetic intermediate
tert-Butyl 3-oxoazetidine-1-carboxylateC8H13NO3Azetidine ring with keto group and tert-butyl carbamateLarger protecting group, enhanced stabilityStarting material for baricitinib synthesis
1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylateC11H17NO5Disubstituted azetidine with additional ester at position 2Additional functionality, increased complexityAdvanced intermediate for specialized applications

Reactivity Differences

The reactivity patterns of these related compounds exhibit similarities due to their shared azetidine core structure, but they also display differences based on their specific substituents. The tert-butyl variant generally offers enhanced stability against hydrolysis compared to the ethyl variant due to the steric hindrance provided by the tert-butyl group. The disubstituted compound with an additional ester group at position 2 introduces further complexity to the reactivity profile, enabling selective transformations at different positions of the molecule.

Research Applications and Case Studies

Utilization in Heterocyclic Chemistry

The unique structure and reactivity of Ethyl 3-oxoazetidine-1-carboxylate make it a valuable building block in heterocyclic chemistry research. Its application extends to the synthesis of various heterocyclic systems through ring expansion, ring fusion, or other transformations. These heterocyclic products often serve as core structures in compounds with potential biological activities.

Role in Pharmaceutical Synthesis

A significant application of compounds in this class can be observed in pharmaceutical synthesis. For instance, in the development of baricitinib, tert-butyl 3-oxoazetidine-1-carboxylate serves as a key starting material . The synthetic pathway involves several transformations, including a Horner-Emmons reaction to introduce a cyano group, deprotection of the N-Boc group, and subsequent functionalization to incorporate the necessary structural elements for the final drug compound. This synthetic approach demonstrates the versatility and importance of azetidine derivatives in pharmaceutical research.

Recent Research Developments

Recent research in the field has focused on developing more efficient synthetic routes to azetidine derivatives and exploring their potential applications in medicinal chemistry. Advances in catalytic methods, flow chemistry, and green chemistry approaches have contributed to improved synthesis procedures for these compounds. Additionally, the exploration of azetidine-based compounds in drug discovery continues to yield promising results in various therapeutic areas.

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